![molecular formula C13H17FN2O2 B2543053 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide CAS No. 1104078-48-9](/img/structure/B2543053.png)
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide" is a structurally complex molecule that features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as a cyclohexylmethyl group with a hydroxyl substituent. While the specific compound is not directly studied in the provided papers, similar compounds with fluorinated pyridine rings and amide functionalities are discussed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of fluorinated pyridine carboxamides typically involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, and amidation reactions . For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of related compounds often employs palladium-catalyzed reactions, as seen in the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid .
Molecular Structure Analysis
The molecular structure of fluorinated pyridine carboxamides can be confirmed using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also used to predict and compare molecular conformations, which often show consistency with crystal structures obtained from X-ray diffraction .
Chemical Reactions Analysis
The reactivity of fluorinated pyridine carboxamides can involve intermolecular hydrogen bonding, as seen in the crystal structures of various N-(fluorophenyl)pyridinecarboxamides . These compounds can form primary aggregation processes through N–H⋯N or N–H⋯OC hydrogen bonds, with some forming unusual cyclic hydrogen-bonded assemblies . The presence of the fluorine atom can influence the molecular conformation and supramolecular aggregation due to its electronegativity and ability to participate in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine carboxamides are influenced by their molecular structure and the nature of their substituents. The crystal structure analyses reveal different aggregation processes, which can affect the compound's solubility and stability . The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide insights into the electronic properties of these compounds, which are relevant for understanding their reactivity and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Medical Diagnostics
Fluorinated compounds, such as fluorine-labeled imaging agents, have been extensively studied for their applications in medical diagnostics, especially in the imaging of amyloid plaques in Alzheimer's disease. The development of radioligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, highlights the significant role of fluorinated compounds in enhancing diagnostic imaging techniques. These advances allow for early detection and monitoring of disease progression, offering insights into the pathophysiological mechanisms underlying conditions like Alzheimer's disease (Nordberg, 2007).
Fluorinated Compounds in Drug Synthesis and Modification
The synthesis and modification of drugs with fluorinated components are pivotal in medicinal chemistry, providing compounds with improved pharmacokinetic and pharmacodynamic properties. For instance, fluorination can significantly influence the metabolic stability, binding affinity, and bioavailability of pharmaceuticals. Studies on the synthesis of fluorinated pyrimidines and their role in cancer treatment, such as the use of 5-Fluorouracil and its derivatives, demonstrate the critical impact of fluorine substitution on therapeutic efficacy and selectivity (Gmeiner, 2020).
Environmental and Biological Applications
Fluorinated compounds also find applications in environmental and biological studies. For example, the microbial degradation of polyfluoroalkyl chemicals has been researched for understanding the environmental fate, biodegradability, and potential ecological impacts of these substances. Such studies are crucial for assessing the environmental persistence and toxicity of fluorinated pollutants, guiding the development of safer and more sustainable chemical practices (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIOXDXWHIIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

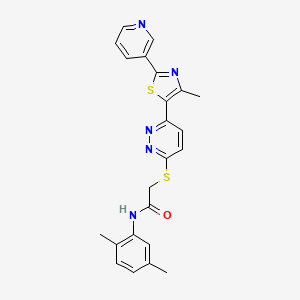
![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
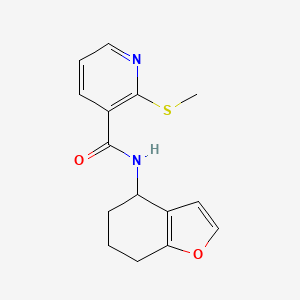
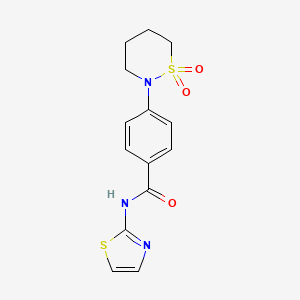
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)
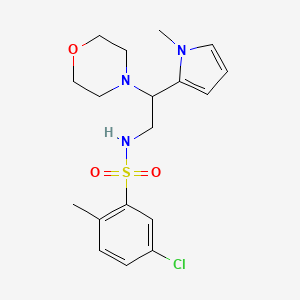
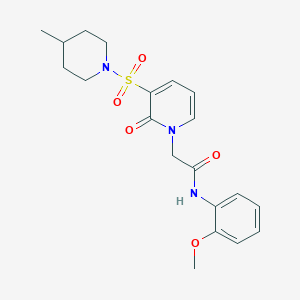
![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)
![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2542992.png)